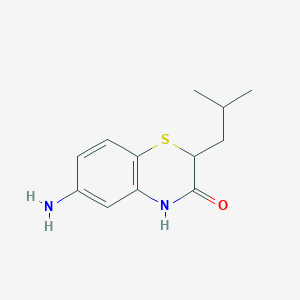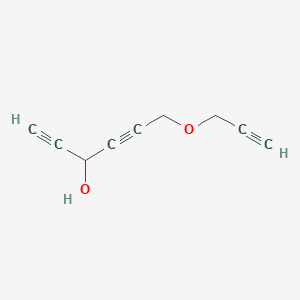
3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s structure consists of a benzene ring with a sulfonamide group attached to it, along with a bromine atom and an ethyloxyethyl group. The pentafluoroethyloxyethyl substituent adds further complexity to its structure.
3-Bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide: is a chemical compound that falls within the class of sulfonamides. These compounds contain a sulfonamide functional group (–SO₂NH₂) and are widely used in various applications due to their diverse properties.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (such as aniline) with pentafluoroethanol to form the corresponding pentafluoroethyloxyethylamine. Subsequent bromination of this intermediate yields 3-bromo-N-(2-pentafluoroethyloxyethyl)-benzenesulfonamide.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions for bromination involve using a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., chloroform or dichloromethane).
Industrial Production: While industrial-scale production methods are proprietary, researchers and manufacturers optimize the synthetic route for efficiency, yield, and safety.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major products depend on the specific reactions performed. For example, substitution with an amine would yield an amine-substituted derivative.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Sulfonamides have antibacterial properties and are used in pharmaceuticals. This compound’s unique structure may offer specific advantages.
Industry: It could serve as a precursor for specialty chemicals or materials.
Mecanismo De Acción
- The exact mechanism of action for this compound would depend on its specific application. For antibacterial sulfonamides, inhibition of bacterial enzymes involved in folic acid synthesis is a well-known mechanism.
- Further research would be needed to understand its effects in other contexts.
Comparación Con Compuestos Similares
Similar Compounds: Other sulfonamides, such as sulfanilamide and sulfapyridine, share structural similarities. the pentafluoroethyloxyethyl group in our compound distinguishes it from most other sulfonamides.
Uniqueness: The combination of bromine, sulfonamide, and pentafluoroethyloxyethyl moieties makes this compound unique.
Propiedades
Fórmula molecular |
C10H9BrF5NO3S |
|---|---|
Peso molecular |
398.15 g/mol |
Nombre IUPAC |
3-bromo-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C10H9BrF5NO3S/c11-7-2-1-3-8(6-7)21(18,19)17-4-5-20-10(15,16)9(12,13)14/h1-3,6,17H,4-5H2 |
Clave InChI |
YBFRWHIEFUNRFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCOC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


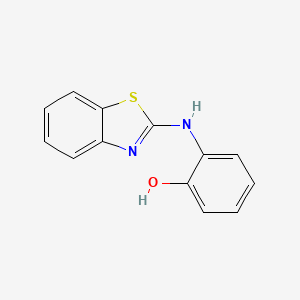
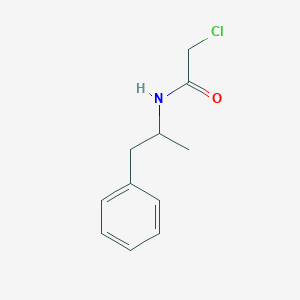


![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)



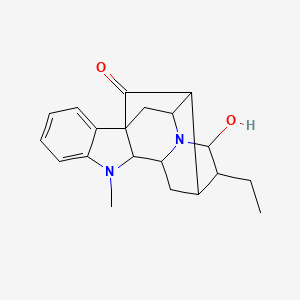
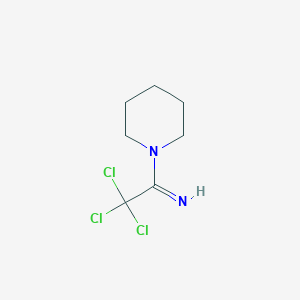
![5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)
